molecular formula C15H21FN2O2 B1402493 Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate CAS No. 886767-09-5

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B1402493
CAS No.: 886767-09-5
M. Wt: 280.34 g/mol
InChI Key: UKJBVZKYQVUUHE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is a novel synthetic intermediate designed for research and development applications. This compound features a piperazine core protected by a tert-butoxycarbonyl (Boc) group, a cornerstone in modern organic synthesis due to its stability and ease of deprotection . The incorporation of an ortho-fluorophenyl substituent at the 3-position is of significant interest, as fluorinated aromatic rings are known to profoundly influence a molecule's electronic properties, metabolic stability, and binding affinity in bioactive compounds. As a key building block, this chemical is intended for the synthesis of more complex molecules, particularly in the exploration of new pharmaceutical candidates. Its structure is analogous to other tert-butyl piperazine carboxylates which are extensively used in the preparation of compounds with potential therapeutic applications . Researchers can utilize this intermediate in various coupling reactions, such as Buchwald-Hartwig amination, following Boc deprotection to generate targeted amine derivatives . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJBVZKYQVUUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of 1-(2-Fluoro-4-nitrophenyl)-piperazine

  • Reaction Type: Nucleophilic aromatic substitution (SNAr)
  • Reagents and Conditions:
    • Piperazine reacts with 2-fluoro-4-nitrofluorobenzene
    • Solvent: Aromatic hydrocarbons such as toluene or xylene
    • Temperature: 80–90°C
    • Duration: 3–6 hours
  • Mechanism:
    • The nucleophilic nitrogen of piperazine attacks the electron-deficient aromatic ring, replacing a fluorine atom, facilitated by the nitro group’s activating effect.

Reference: The patent WO2005051933A1 describes similar aromatic substitution steps for preparing fluorinated piperazine derivatives.

Step 2: Conversion to Piperazine-1-carboxylic Acid Derivative

  • Reaction Type: Carbamate formation
  • Reagents:
    • Di-tert-butoxycarbonyl anhydride or tert-butyl chloroformate
    • Organic solvent: Toluene or similar aromatic hydrocarbons
    • Base: Sodium bicarbonate or potassium carbonate
  • Conditions:
    • Reaction carried out at 20–40°C
    • The aromatic solvent maintains solubility and facilitates the carbamate formation
  • Outcome:
    • Formation of tert-butyl carbamate-protected piperazine derivatives, such as tert-butyl 4-(2-fluorophenyl)-piperazine-1-carboxylate

Reference: The synthesis of carbamate-protected piperazines is detailed in patent literature and research articles, emphasizing the use of tert-butyl chloroformate in aromatic solvents.

Step 3: Introduction of the Fluorophenyl Group

  • Reaction Type: Nucleophilic aromatic substitution or coupling
  • Reagents:
    • 2-fluorophenyl derivatives, possibly via halogenation or direct coupling
    • Catalysts or activating groups as needed
  • Conditions:
    • Elevated temperatures (around 80°C)
    • Organic solvents like toluene or xylene
  • Notes:
    • The fluorine atom’s position and electronic effects influence the reactivity and selectivity of substitution.

Reference: Structural studies and synthetic protocols indicate the use of aromatic substitution reactions for fluorinated aromatic groups.

Step 4: Final Reduction and Purification

  • Reaction Type: Hydrogenation or catalytic reduction
  • Reagents:
    • Palladium on carbon (Pd/C)
    • Hydrogen gas
  • Conditions:
    • Room temperature to 50°C
    • Hydrogen pressure: 1–2 atm
    • Duration: 12–16 hours
  • Outcome:
    • Reduction of nitro groups or other reducible functionalities, leading to the final compound

Reference: Patent WO2005051933A1 details reduction steps involving Pd/C under hydrogen atmosphere for similar compounds.

Representative Data Table of Preparation Steps

Step Reaction Type Reagents Solvent Temperature Duration Key Notes
1 Nucleophilic aromatic substitution Piperazine + 2-fluoro-4-nitrofluorobenzene Toluene/Xylene 80–90°C 3–6 hours Formation of fluorinated piperazine intermediate
2 Carbamate formation Di-tert-butoxycarbonyl anhydride Toluene 20–40°C 1–2 hours Protection of piperazine nitrogen
3 Aromatic coupling Fluorophenyl derivatives Toluene 80°C 4–8 hours Introduction of fluorophenyl group
4 Catalytic reduction Pd/C + H₂ Toluene or ethanol Room temp 12–16 hours Nitro group reduction to amine

Research Findings and Optimization Insights

  • Reaction Efficiency: The use of aromatic hydrocarbons such as toluene or xylene provides a non-polar medium that stabilizes intermediates and enhances yields.
  • Temperature Control: Elevated temperatures (around 80–90°C) are critical for SNAr reactions, especially with fluorinated aromatics.
  • Catalyst Selection: Palladium on carbon is preferred for reduction steps due to its high activity and selectivity.
  • Protecting Group Strategy: Tert-butyl carbamate offers stability during multi-step synthesis and can be cleaved under acidic conditions if needed.

Notes on Diversification and Scalability

  • The synthetic pathway is adaptable for large-scale production, with key steps optimized for yield and purity.
  • Variations in aromatic substitution patterns and protecting groups are feasible, allowing for structural diversification.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom on the 2-fluorophenyl moiety enhances electrophilicity, making the aromatic ring susceptible to nucleophilic aromatic substitution (NAS). Common reagents and outcomes include:

Reaction TypeReagents/ConditionsMajor ProductsReferences
Halogenation Br₂ (FeBr₃ catalyst)3-Bromo-2-fluorophenyl derivative
Nitration HNO₃ (H₂SO₄ catalyst)3-Nitro-2-fluorophenyl derivative
Sulfonation SO₃ (H₂SO₄ medium)3-Sulfo-2-fluorophenyl derivative

Mechanistic Insight :
The fluorine atom directs incoming electrophiles to the meta position relative to itself due to its -I effect, while the piperazine ring’s nitrogen atoms may participate in stabilizing transition states through resonance .

Oxidation Reactions

Oxidation primarily targets the piperazine ring or the aromatic system:

Reaction TypeReagents/ConditionsMajor ProductsReferences
Piperazine Ring Oxidation KMnO₄ (acidic conditions)N-Oxide derivatives
Aromatic Ring Oxidation H₂O₂ (Fe²⁺ catalyst)Quinone-like structures

Key Observation :
Oxidation of the piperazine ring generates N-oxide species, which exhibit altered solubility and biological activity. Over-oxidation of the aromatic ring is rare due to the stabilizing effect of the fluorine substituent.

Reduction Reactions

Reductive modifications often focus on functional groups introduced via substitution:

Reaction TypeReagents/ConditionsMajor ProductsReferences
Nitro Group Reduction H₂ (Pd/C catalyst)3-Amino-2-fluorophenyl derivative
Debenzylation HCOONH₄ (Pd/C, MeOH)Deprotected piperazine intermediate

Application :
Reduction of nitro groups to amines is critical for synthesizing bioactive intermediates in pharmaceutical research .

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductsReferences
Acidic Hydrolysis HCl (aq., reflux)3-(2-fluorophenyl)piperazine hydrochloride
Basic Hydrolysis NaOH (aq., reflux)Sodium carboxylate derivative

Synthetic Utility :
Hydrolysis removes the tert-butyl protecting group, enabling further functionalization of the piperazine nitrogen .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights the unique reactivity of this derivative:

CompoundKey Reactivity DifferencesReferences
Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylateEnhanced NAS due to dual fluorine substituents
Tert-butyl 4-(2-fluoroethyl)piperazine-1-carboxylateHigher susceptibility to β-elimination reactions

Reaction Optimization Data

Critical parameters for maximizing yield in key reactions:

ReactionOptimal TemperatureSolventYield (%)References
Nitration0–5°CH₂SO₄78
Piperazine N-Oxidation60°CAcetic acid65
Ester HydrolysisRefluxHCl/EtOH92

Mechanistic and Environmental Considerations

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing charged intermediates .

  • Catalysts : Lewis acids (e.g., FeBr₃) are essential for regioselective halogenation.

  • Storage Stability : Degradation under humid conditions necessitates anhydrous storage at 2–8°C.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₅H₂₁FN₂O₂
  • Molecular Weight : 280.34 g/mol
  • Structure : Contains a piperazine ring substituted with a tert-butyl group and a fluorophenyl moiety, which influences its reactivity and biological activity.

Scientific Research Applications

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate has several key applications:

Medicinal Chemistry

  • Drug Development : This compound serves as a building block for synthesizing various biologically active molecules, particularly piperazine derivatives that exhibit potential therapeutic effects against various diseases .
  • Pharmacological Studies : Investigated for its role in developing drugs targeting specific receptors, including histamine H(3) receptor antagonists, which are crucial in treating conditions like obesity and cognitive disorders .

Biological Research

  • Biochemical Pathway Studies : Its interactions with different biochemical pathways make it an essential tool for exploring cellular mechanisms and drug action.
  • Antimicrobial Activity : Some derivatives of piperazine have shown antibacterial properties, making this compound relevant in the search for new antibiotics .

Synthetic Chemistry

  • Scaffold for Synthesis : this compound is utilized as a scaffold in organic synthesis, enabling the creation of complex molecules through various chemical reactions such as oxidation, reduction, and substitution .
  • Reference Standards : Employed in the pharmaceutical industry as a high-quality reference standard for testing and validation purposes .

Case Study 1: Development of Histamine H(3) Antagonists

Research has demonstrated that compounds derived from this compound possess significant antagonistic activity at the histamine H(3) receptor. These findings suggest potential applications in treating cognitive disorders and metabolic syndromes .

Case Study 2: Antibacterial Properties

A series of studies evaluated the antibacterial efficacy of piperazine derivatives against Gram-positive bacteria. The results indicated that modifications to the tert-butyl 3-(2-fluorophenyl)piperazine structure could enhance antimicrobial activity, paving the way for new antibiotic development .

Mechanism of Action

The mechanism of action of Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with receptors, enhancing its pharmacological and pharmacokinetic profiles . The presence of the Boc protecting group and the 2-fluorophenyl substitution play crucial roles in its activity and stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituent Position & Type Key Functional Groups/Modifications Stability/Reactivity Notes Reference
Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate 2-Fluorophenyl (ortho) None Stable in neutral/basic conditions
Tert-butyl 3-(3-bromophenyl)piperazine-1-carboxylate (CAS 473417-38-8) 3-Bromophenyl (meta) Bromine substituent Increased steric hindrance; slower reactivity in coupling reactions
Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate (886767-93-7) 4-Trifluoromethylphenyl (para) Electron-withdrawing CF₃ group Enhanced lipophilicity; altered π-π stacking in target binding
Tert-butyl 4-(3-bromo-5-fluoropyridin-2-yl)piperazine-1-carboxylate Pyridine ring (3-Br, 5-F substituents) Heterocyclic pyridine core Potential for hydrogen bonding; improved solubility in polar solvents
Compound 1a (tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate) 2-Fluorophenyl + oxazolidinone-triazole Oxazolidinone and triazole moieties Degrades in simulated gastric fluid due to labile oxazolidinone
Key Observations:
  • Substituent Position : Ortho-fluorine (target compound) introduces moderate steric effects compared to para-CF₃ (higher bulk) or meta-Br (slower reactivity) .
  • Heterocyclic vs. Aromatic Cores : Pyridine-based analogs (e.g., ) exhibit distinct electronic profiles and solubility compared to benzene derivatives .

Biological Activity

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C₁₅H₂₁FN₂O₂
  • Molecular Weight : 280.34 g/mol
  • Structure : The compound features a piperazine core substituted with a tert-butyl group and a 2-fluorophenyl moiety, which contributes to its unique pharmacological profile.

This compound exhibits biological activity through various mechanisms, primarily involving interactions with neurotransmitter receptors and potential antimicrobial properties. The fluorinated phenyl group enhances lipophilicity, facilitating better membrane permeability and receptor binding.

Antimicrobial Activity

Research indicates that compounds similar to this compound may exhibit significant antimicrobial effects. For instance, studies have shown that related piperazine derivatives can inhibit bacterial protein synthesis, akin to the action of oxazolidinones against gram-positive pathogens.

Compound NameActivityReference
This compoundPotential antimicrobial agent
Tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylateInhibits bacterial protein synthesis

Neuropharmacological Effects

The compound's structure allows it to interact with neurotransmitter systems, influencing physiological responses such as mood regulation and appetite control. In vitro studies suggest that it may modulate activities at serotonin receptors, which are critical in managing anxiety and depression .

Case Studies

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. This compound was included in the screening panel, showing moderate growth inhibition against pancreatic cancer cell lines (GI50 values around 10 µM) compared to controls .
  • Receptor Binding Affinity : Preliminary studies indicated that this compound has a binding affinity for dopamine receptors, suggesting potential applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

The SAR analysis of piperazine derivatives indicates that modifications at the phenyl ring significantly influence biological activity. For example, the introduction of electron-withdrawing groups like fluorine enhances the compound's potency against certain targets .

ModificationEffect on ActivityReference
Fluorine substitutionIncreased potency against cancer cells
Acetyl group additionEnhanced receptor binding efficacy

Q & A

Basic: What are the established synthetic routes for tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, and what critical reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves:

  • Step 1 : Introduction of the 2-fluorophenyl group to the piperazine ring via Buchwald-Hartwig coupling or Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides/boronic acids .
  • Step 2 : Protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), often with a base like triethylamine .
  • Critical Conditions :
    • Catalyst loading : 5–10 mol% Pd for coupling reactions to minimize side products.
    • Temperature : Mild conditions (20–50°C) to prevent Boc group cleavage.
    • Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization for high purity (>95%) .

Advanced: How can regioselectivity challenges during fluorophenyl group introduction be addressed?

Methodological Answer:
Regioselectivity issues arise due to competing nucleophilic sites on the piperazine ring. Strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., Boc) to guide aryl group attachment to the desired nitrogen atom .
  • Protection-deprotection sequences : Temporarily block reactive sites with Boc or Fmoc groups, followed by selective deprotection .
  • Microwave-assisted synthesis : Accelerates coupling reactions, reducing side-product formation .
  • Monitoring : Real-time TLC or LC-MS to track reaction progress and adjust conditions dynamically .

Basic: What spectroscopic techniques are optimal for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • ¹H NMR :
    • Piperazine protons : Two doublets at δ 2.8–3.5 ppm (N-CH₂-CH₂-N).
    • Fluorophenyl group : Multiplet for aromatic protons (δ 6.8–7.4 ppm) and coupling with fluorine (²JHF ≈ 8–12 Hz) .
  • ¹³C NMR :
    • Boc carbonyl : Signal at ~155 ppm.
    • Fluorophenyl carbons : Distinct shifts due to electron-withdrawing fluorine (C-F at ~160 ppm) .
  • FT-IR :
    • Boc group : Stretching at ~1680–1720 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) .
  • LC-MS : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., 294.3 g/mol) .

Advanced: How can computational modeling predict interactions of this compound with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Schrödinger Suite):
    • Use X-ray crystallographic data (e.g., PDB IDs) of target proteins (e.g., kinases, GPCRs) to model binding.
    • Focus on fluorophenyl-Boc interactions with hydrophobic pockets and hydrogen bonding with catalytic residues .
  • MD Simulations (GROMACS) :
    • Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA/GBSA methods) .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorescence polarization) .

Basic: How does the Boc group influence reactivity in downstream synthetic modifications?

Methodological Answer:

  • Advantages :
    • Stability : Resists acidic/basic conditions, enabling selective reactions at other sites (e.g., alkylation of free piperazine nitrogen) .
    • Deprotection : Cleaved with trifluoroacetic acid (TFA) in DCM or HCl in dioxane, yielding the free amine for further functionalization .
  • Limitations :
    • Avoid strong nucleophiles (e.g., LiAlH₄) that may hydrolyze the Boc group prematurely .

Advanced: What in vitro assays evaluate this compound’s bioactivity, and how are controls designed?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Prolyl hydroxylase (PHD2) : Measure IC₅₀ via ELISA using recombinant PHD2 and HIF-1α substrate .
    • Controls: Include known inhibitors (e.g, Izilendustat) and DMSO vehicle controls .
  • Antimicrobial Testing :
    • MIC assays : Broth microdilution against S. aureus and E. coli (CLSI guidelines) .
    • Cytotoxicity : Parallel MTT assays on mammalian cells (e.g., HEK293) to confirm selectivity .
  • Data Interpretation : Normalize to positive/negative controls and validate with triplicate runs .

Advanced: How are X-ray crystallography and SHELX software used to resolve structural ambiguities?

Methodological Answer:

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data for accurate electron density mapping .
  • SHELX Workflow :
    • SHELXD : Solve phase problem via dual-space methods for small molecules.
    • SHELXL : Refine structure with anisotropic displacement parameters and hydrogen placement .
  • Validation : Check R-factors (<5%), Ramachandran plots, and CIF files for deposition in CSD/CCDC .

Basic: What are common side reactions during synthesis, and how are they minimized?

Methodological Answer:

  • Side Reactions :
    • Boc Cleavage : Under acidic conditions; mitigated by using milder acids (e.g., TFA instead of HCl gas) .
    • Aryl Group Isomerization : Controlled by stoichiometric Pd catalysts and inert atmospheres .
  • Mitigation :
    • Low-Temperature Coupling : Reduces unwanted C-N bond cleavage .
    • Stoichiometric Control : Limit aryl halide/boronic acid to 1.1–1.2 equivalents to avoid overfunctionalization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

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